2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11036883
InChI: InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17)
SMILES: C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2
Molecular Formula: C10H8BrClN4O2
Molecular Weight: 331.55 g/mol

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

CAS No.:

Cat. No.: VC11036883

Molecular Formula: C10H8BrClN4O2

Molecular Weight: 331.55 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide -

Specification

Molecular Formula C10H8BrClN4O2
Molecular Weight 331.55 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Standard InChI InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17)
Standard InChI Key LZGQRXVZWADXJB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2
Canonical SMILES C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure features a 4-bromo-2-chlorophenoxy group linked via an acetamide bridge to a 1,2,4-triazole ring. The phenoxy component introduces halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, which are known to enhance electron-withdrawing effects and influence molecular interactions . The triazole moiety, a five-membered ring with three nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .

PropertyValueSource
Molecular FormulaC10H8BrClN4O2\text{C}_{10}\text{H}_{8}\text{BrClN}_{4}\text{O}_{2}
Molecular Weight331.55 g/mol
IUPAC Name2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
SMILESC1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2

Crystallographic and Conformational Insights

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Phenoxyacetic Acid Formation: 4-Bromo-2-chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) to yield 2-(4-bromo-2-chlorophenoxy)acetyl chloride.

  • Amidation: The acyl chloride is coupled with 3-amino-1,2,4-triazole using a coupling agent such as EDCI/HOBt, forming the acetamide bond.

Scheme 1: Representative Synthesis

4-Bromo-2-chlorophenol+ClCH2COClBasePhenoxyacetyl chloride3-Amino-1,2,4-triazoleTarget Compound\text{4-Bromo-2-chlorophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Phenoxyacetyl chloride} \xrightarrow{\text{3-Amino-1,2,4-triazole}} \text{Target Compound}

Optimization Challenges

Yield optimization is hindered by the reactivity of the triazole amine, which may require protective strategies to prevent side reactions . Microwave-assisted synthesis, effective for analogous triazoles, could enhance reaction efficiency but remains untested for this compound .

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli64
Candida albicans16

Mechanistic Insights

The compound’s antifungal action mirrors that of fluconazole, inhibiting lanosterol 14α-demethylase (CYP51) and disrupting ergosterol synthesis . Molecular docking simulations predict strong hydrogen bonding between the triazole nitrogen and the enzyme’s heme cofactor, while the bromine atom occupies a hydrophobic pocket adjacent to the active site .

Comparative Analysis with Analogous Compounds

Halogen Substituent Effects

Replacing bromine with fluorine reduces activity against C. albicans (MIC: >64 µg/mL), underscoring bromine’s role in target affinity . Conversely, chloro-substituted analogs exhibit comparable potency, suggesting halogen size and electronegativity critically modulate interactions .

Triazole Modifications

N-Methylation of the triazole ring abolishes antifungal activity, likely due to steric hindrance preventing CYP51 binding . Hybrids with benzimidazole or quinoline moieties show enhanced potency but increased cytotoxicity, highlighting this compound’s balanced pharmacodynamic profile .

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